Nicotinic Acid Riboside Nicotinic Acid Riboside D-ribosylnicotinate is conjugate base of D-ribosylnicotinic acid. It has a role as a human metabolite. It is a conjugate base of a D-ribosylnicotinic acid.
Brand Name: Vulcanchem
CAS No.: 17720-18-2
VCID: VC0127332
InChI: InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
Molecular Formula: C11H13NO6
Molecular Weight: 255.22 g/mol

Nicotinic Acid Riboside

CAS No.: 17720-18-2

Reference Standards

VCID: VC0127332

Molecular Formula: C11H13NO6

Molecular Weight: 255.22 g/mol

Nicotinic Acid Riboside - 17720-18-2

CAS No. 17720-18-2
Product Name Nicotinic Acid Riboside
Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate
Standard InChI InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1
Standard InChIKey PUEDDPCUCPRQNY-ZYUZMQFOSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-]
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]
Description D-ribosylnicotinate is conjugate base of D-ribosylnicotinic acid. It has a role as a human metabolite. It is a conjugate base of a D-ribosylnicotinic acid.
Synonyms 3-Carboxy-1-β-D-ribofuranosylpyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosyl-_x000B_pyridinium Hydroxide Inner Salt; Nicotinic Acid Ribonucleoside; Nicotinic Riboside;
PubChem Compound 161233
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator